molecular formula C13H16O4 B1353812 Ethyl 4-(4-methylphenoxy)-3-oxobutanoate CAS No. 65910-98-7

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate

Cat. No.: B1353812
CAS No.: 65910-98-7
M. Wt: 236.26 g/mol
InChI Key: PBWPSCVENUICHD-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of butanoic acid and contains an ethyl ester group, a ketone group, and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenoxy)-3-oxobutanoate typically involves the esterification of 4-methylphenoxyacetic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: 4-(4-methylphenoxy)-3-oxobutanoic acid.

    Reduction: Ethyl 4-(4-methylphenoxy)-3-hydroxybutanoate.

    Substitution: 4-(4-methylphenoxy)-3-oxobutanoic acid.

Scientific Research Applications

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenoxy)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or ketone reduction. The compound’s effects are mediated through its ability to form covalent bonds with active sites of enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate can be compared with similar compounds such as:

    Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate: Contains a chlorine atom instead of a methyl group, which can affect its reactivity and biological activity.

    Ethyl 4-(4-methoxyphenoxy)-3-oxobutanoate: Contains a methoxy group, which can influence its solubility and interaction with biological targets.

    Ethyl 4-(4-nitrophenoxy)-3-oxobutanoate:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.

Properties

IUPAC Name

ethyl 4-(4-methylphenoxy)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-13(15)8-11(14)9-17-12-6-4-10(2)5-7-12/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWPSCVENUICHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497963
Record name Ethyl 4-(4-methylphenoxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65910-98-7
Record name Ethyl 4-(4-methylphenoxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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